molecular formula C16H18ClN3S2 B10861940 2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine

2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine

Cat. No.: B10861940
M. Wt: 351.9 g/mol
InChI Key: XBAVUBLRECEOPY-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTC258 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of PTC258 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

PTC258 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PTC258 may lead to the formation of oxidized derivatives with different functional groups, while reduction may yield reduced forms of the compound .

Mechanism of Action

PTC258 exerts its effects by modulating the splicing of the Elongator complex protein 1 gene (ELP1). This modulation enhances the expression of the ELP1 protein, which is crucial for normal cellular function. The compound specifically targets the splicing machinery, correcting defects in the splicing process and increasing the levels of functional ELP1 protein in various tissues, including the brain . This mechanism of action makes PTC258 a promising candidate for treating diseases caused by splicing defects .

Comparison with Similar Compounds

PTC258 is unique in its ability to specifically modulate the splicing of the Elongator complex protein 1 gene. Similar compounds include other splicing modulators that target different genes or pathways. Some of these compounds are:

PTC258 stands out due to its specificity and efficacy in correcting ELP1 splicing defects, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18ClN3S2

Molecular Weight

351.9 g/mol

IUPAC Name

2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine

InChI

InChI=1S/C16H18ClN3S2/c1-9(18)6-13-10(2)15-16(22-13)12(7-14(17)20-15)19-8-11-4-3-5-21-11/h3-5,7,9H,6,8,18H2,1-2H3,(H,19,20)/t9-/m0/s1

InChI Key

XBAVUBLRECEOPY-VIFPVBQESA-N

Isomeric SMILES

CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)C[C@H](C)N

Canonical SMILES

CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)CC(C)N

Origin of Product

United States

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